3-Ethylbicyclo[3.2.0]hept-3-en-6-one
Description
Significance of Bicyclo[3.2.0]heptane Frameworks in Synthetic Chemistry
The strategic importance of the bicyclo[3.2.0]heptane framework is well-established in the synthesis of prostaglandins, jasmonoids, and other cyclopentane-derived natural products. The controlled cleavage of the four-membered ring allows for the stereoselective introduction of functional groups onto the five-membered ring, a tactic that has been ingeniously exploited in numerous total syntheses.
Furthermore, the rigid bicyclic structure provides a predictable platform for stereocontrolled reactions, enabling the construction of multiple chiral centers with high fidelity. Synthetic chemists have leveraged various methodologies, including photochemical [2+2] cycloadditions and intramolecular cyclizations of unsaturated precursors, to access this versatile scaffold. The subsequent functionalization and ring-opening of bicyclo[3.2.0]heptane derivatives have paved the way for the efficient synthesis of complex target molecules that would be challenging to assemble through other means.
Structure
3D Structure
Properties
IUPAC Name |
3-ethylbicyclo[3.2.0]hept-3-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-6-3-7-5-9(10)8(7)4-6/h4,7-8H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGONAXSXKFDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 3 Ethylbicyclo 3.2.0 Hept 3 En 6 One
Conventional Synthetic Pathways
Conventional synthetic routes to 3-Ethylbicyclo[3.2.0]hept-3-en-6-one and its analogs typically involve the formation of the bicyclic system from a linear precursor through a thermal process. A prominent and effective method is the bicyclization of substituted 3-hydroxy-6-alkenoic acids.
Bicyclization of 3-Hydroxy-6-alkenoic Acids
A well-established and general procedure for the preparation of bicyclo[3.2.0]hept-3-en-6-ones involves the treatment of 3-hydroxy-6-alkenoic acids with acetic anhydride (B1165640) and potassium acetate. orgsyn.org This method has been successfully applied to the synthesis of the target molecule, this compound.
The synthesis of this compound from its precursor, 4-Ethyl-3-hydroxyhept-6-enoic acid, is carried out by dissolving the acid in acetic anhydride. google.comgoogleapis.com Potassium acetate is then added to the solution, and the mixture is stirred at room temperature for a period, followed by heating to reflux. google.comgoogleapis.com
The specific quantities and conditions reported for this transformation are as follows:
Starting Material: 4-Ethyl-3-hydroxyhept-6-enoic acid (18.2 mmol) google.comgoogleapis.com
Reagents:
Acetic anhydride (15 mL) google.comgoogleapis.com
Potassium acetate (43.6 mmol) google.comgoogleapis.com
Procedure: The reagents are combined and stirred at room temperature for approximately 100 minutes, after which the reaction mixture is heated to reflux for 3.5 hours. google.comgoogleapis.com
This procedure has been demonstrated to be a general method for a variety of substituted 3-hydroxy-6-alkenoic acids, affording the corresponding bicyclo[3.2.0]hept-3-en-6-ones in fair to good yields. The table below, derived from a study on related compounds, illustrates the scope of this reaction with different substrates. orgsyn.org
| Substituents on 3-Hydroxy-6-alkenoic Acid | Product Bicyclo[3.2.0]hept-3-en-6-one | Yield (%) |
|---|---|---|
| Unsubstituted | Bicyclo[3.2.0]hept-3-en-6-one | 70 |
| 4-Methyl | 4-Methylbicyclo[3.2.0]hept-3-en-6-one | 75 |
| 1-Methyl | 1-Methylbicyclo[3.2.0]hept-3-en-6-one | 68 |
| 1,4-Dimethyl | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | 82 |
| 3-Methyl | 3-Methylbicyclo[3.2.0]hept-3-en-6-one | 55 |
The mechanism of the bicyclization of 3-hydroxy-6-alkenoic acids is understood to proceed through the in-situ formation of a ketene intermediate. orgsyn.org The reaction with acetic anhydride initially forms a mixed anhydride, which then eliminates acetic acid to generate a highly reactive α,β-unsaturated ketene. This ketene intermediate subsequently undergoes an intramolecular [2+2] cycloaddition between the ketene moiety and the pendant alkene. orgsyn.org
This type of cycloaddition is a concerted process, and theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanism and regioselectivity of such intramolecular [2+2] cycloadditions of ene-ketenes. pku.edu.cn The regioselectivity, leading to either fused or bridged ring systems, is dependent on the substitution pattern of the ene-ketene. pku.edu.cn In the case of the precursors to bicyclo[3.2.0]hept-3-en-6-ones, the reaction proceeds via a "normal" [2+2] cycloaddition to yield the fused 5/4 ring system. pku.edu.cn
Photochemical Synthetic Strategies for Bicyclo[3.2.0]heptene Derivatives
Photochemical methods offer an alternative and powerful approach to the synthesis of bicyclo[3.2.0]heptene skeletons. These reactions utilize light energy to promote cycloaddition reactions that are often difficult to achieve under thermal conditions.
Intramolecular [2+2] Cycloaddition Reactions
The intramolecular [2+2] photocycloaddition of a molecule containing two alkene moieties is a common strategy for constructing the bicyclo[3.2.0]heptane core. This reaction involves the light-induced formation of a cyclobutane (B1203170) ring from the two double bonds within the same molecule. The stereoselectivity of these reactions can often be controlled through the use of photosensitizers, catalysts, and appropriate solvent systems.
An example of this is the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes via an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.com In these reactions, a photocatalyst, such as Eosin Y, absorbs visible light and initiates a single-electron transfer process, leading to the formation of a radical anion intermediate which then cyclizes. mdpi.com The reaction conditions, including the choice of solvent, can have a significant impact on the yield and diastereoselectivity of the product.
The following table summarizes the results of a solvent screening for the anion radical [2+2] photocycloaddition of a model bis-enone substrate. mdpi.com
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| 1 | Methanol | 0 | - |
| 2 | Dichloromethane | 0 | - |
| 3 | DMF | 35 | - |
| 4 | THF | 45 | - |
| 5 | Acetonitrile | 76 | 60:40 |
Photocyclization of Monocyclic Precursors
Another photochemical approach involves the photocyclization of monocyclic precursors, such as substituted cycloheptadienones. Upon irradiation with ultraviolet light, these seven-membered ring compounds can undergo an electrocyclic reaction to form the bicyclo[3.2.0]heptene ring system. This method provides a direct route to the bicyclic core from a readily available monocyclic starting material. The specific substitution pattern on the cycloheptadienone will determine the final structure of the bicyclo[3.2.0]heptenone product.
Stereochemical Resolution and Chirality of 3 Ethylbicyclo 3.2.0 Hept 3 En 6 One
Enantiomeric Forms and Their Significance in Organic Synthesis
The two enantiomers of 3-Ethylbicyclo[3.2.0]hept-3-en-6-one are designated based on the Cahn-Ingold-Prelog priority rules. The (1R,5S)-enantiomer has been identified as a valuable intermediate in the synthesis of complex pharmaceutical agents. Specifically, it serves as a key building block in the preparation of bicyclic γ-amino tetrazole derivatives. These derivatives have shown significant activity as α2δ ligands and are useful in the treatment of neuropathic pain and other central nervous system disorders acs.orgresearchgate.net.
The significance of accessing a single enantiomer lies in the stereospecificity of biological systems. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to synthesize or isolate a specific enantiomer, such as (1R,5S)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one, is of paramount importance for the development of safe and effective medicines. This necessitates the development of robust methods for stereochemical resolution.
Methods for Enantiomeric Separation and Optical Resolution
The separation of a racemic mixture of this compound into its individual enantiomers, a process known as resolution, can be achieved through several strategic approaches. These methods rely on the conversion of the enantiomeric pair into diastereomers, which have different physical properties and can thus be separated, or on the selective reaction of one enantiomer in the presence of a chiral agent.
A classical and widely used method for resolving racemates involves reacting the enantiomers with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers possess different physical properties, such as solubility and melting point, they can be separated by conventional techniques like fractional crystallization or chromatography libretexts.org.
For ketones, this is often achieved indirectly. For instance, the related bicyclo[3.2.0]hept-3-en-6-one can be reduced to the corresponding alcohol, bicyclo[3.2.0]hept-3-en-6-ol. This racemic alcohol can then be esterified with an enantiomerically pure chiral acid, such as (-)-(1S,4R)-camphanic acid chloride. The resulting diastereomeric esters can be efficiently separated using chromatographic techniques like flash chromatography. Once separated, the pure diastereomeric esters are hydrolyzed to yield the enantiomerically pure alcohols, which can then be oxidized back to the desired enantiomerically pure ketone.
| Step | Description | Separation Principle |
| 1. Derivatization | Reaction of the racemic ketone (or its alcohol derivative) with an enantiopure chiral resolving agent (e.g., a chiral acid). | Formation of a mixture of diastereomers. |
| 2. Separation | Separation of the diastereomers. | Differences in physical properties (e.g., polarity, crystal lattice energy) allow for separation by chromatography or crystallization libretexts.org. |
| 3. Cleavage | Removal of the chiral auxiliary. | The separated diastereomers are chemically converted back to the individual enantiomers of the target compound. |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction wikipedia.org. In the context of resolution, a chiral auxiliary can react with a racemic ketone to form diastereomeric adducts that can be separated. Common chiral auxiliaries include chiral amines and their derivatives, which can form diastereomeric imines or enamines with ketones.
For example, chiral amines derived from natural amino acids, such as (S)-valinol, or synthetic auxiliaries like pseudoephedrine and Evans oxazolidinones, are frequently employed wikipedia.org. The reaction of racemic this compound with an optically active amine would produce a mixture of diastereomeric imines. These imines, having different physical and spectroscopic properties, can be separated by methods like column chromatography or crystallization. Subsequent hydrolysis of the separated imines would then regenerate the enantiomerically pure ketones.
Optical kinetic resolution is a powerful technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer taylorandfrancis.com. This method is particularly efficient as it can be integrated into a synthetic sequence.
A patented process for the resolution of racemic this compound exemplifies this approach. In this process, the racemic ketone is treated with a basic heterocyclic-aldehyde (e.g., 4-pyridinecarboxaldehyde) in the presence of a catalytic amount of an optically active amine, specifically (R)-2-(diphenylmethyl)pyrrolidine acs.org. Under these conditions, the (1S,5R)-enantiomer reacts selectively to form a heterocyclic aryl derivative, while the desired (1R,5S)-enantiomer remains largely unreacted. The unreacted (1R,5S)-ketone can then be easily separated from the reaction mixture by a simple acid extraction, yielding the product with a high enantiomeric excess (up to 98% ee) acs.orgresearchgate.net. This method is highly effective as it allows for the isolation of the desired enantiomer in a single, selective step.
Enzymes are highly stereoselective biocatalysts that are widely used for the kinetic resolution of racemic compounds. For bicyclic ketones, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly effective. These enzymes can selectively reduce one enantiomer of a racemic ketone to the corresponding alcohol, leaving the unreacted ketone enantiomer in high optical purity researchgate.netnih.gov.
Studies on the parent compound, bicyclo[3.2.0]hept-2-en-6-one, and its derivatives have shown that various microorganisms can achieve this transformation. For instance, Curvularia lunata and Mortierella ramanniana have been used to selectively reduce one enantiomer, yielding the other enantiomer of the ketone with high enantiomeric excess nih.govresearchgate.net. Similarly, isolated enzymes such as alcohol dehydrogenase from Thermoanaerobium brockii (TabADH) and 3α,20β-hydroxysteroid dehydrogenase (3α,20β-HSDH) have demonstrated high stereoselectivity in the reduction of substituted bicyclo[3.2.0]heptenones nih.gov. This enzymatic approach is advantageous due to its high selectivity, mild reaction conditions, and environmental compatibility.
| Enzyme/Microorganism | Substrate | Outcome | Enantiomeric Excess (ee) |
| Mortierella ramanniana | (±)-bicyclo[3.2.0]hept-2-en-6-one | Unreacted (+)-(1R,5S)-ketone | 84% nih.gov |
| Curvularia lunata | (±)-bicyclo[3.2.0]hept-2-en-6-one | Unreacted optically active ketone | Not specified researchgate.net |
| 3α,20β-HSDH | (±)-7-substituted bicyclo[3.2.0]heptenones | Unreacted (1S,5R)-ketones | >95% nih.gov |
| TabADH | (±)-bicyclo[3.2.0]heptenone derivative | Unreacted (1R,5S)-ketone | >95% nih.gov |
Analytical Techniques for Enantiomeric Excess Determination
To verify the success of a resolution, it is essential to accurately measure the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and reliable methods for determining ee. The technique involves passing the sample through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. By integrating the areas of the two peaks in the chromatogram, the ratio of the enantiomers and the ee can be accurately calculated heraldopenaccess.us.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated by using a chiral resolving agent. This can be a chiral solvating agent, which forms transient diastereomeric complexes with the enantiomers, or a chiral derivatizing agent (like Mosher's acid), which forms stable diastereomers. The resulting diastereomers have distinct NMR signals, and the ee can be determined by integrating the corresponding peaks researchgate.netacs.org.
Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. Each enantiomer rotates light to an equal but opposite degree. A racemic mixture is optically inactive (0° rotation), whereas an enantiomerically enriched sample will show a net rotation. The enantiomeric excess can be calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer. However, this method is less accurate than chromatographic or NMR techniques, especially for determining very high ee values heraldopenaccess.us.
Chemical Transformations and Reaction Pathways of 3 Ethylbicyclo 3.2.0 Hept 3 En 6 One
Ring System Reactivity and Functional Group Interconversions
The chemical behavior of 3-Ethylbicyclo[3.2.0]hept-3-en-6-one is dominated by the reactivity of its ketone and alkene functionalities. These groups can undergo a range of transformations, either independently or in concert, leading to a diverse array of more complex molecular architectures.
The carbonyl group in the five-membered ring is a primary site for nucleophilic attack and redox reactions. Its accessibility is influenced by the concave shape of the bicyclic system, which often dictates the stereochemical outcome of such transformations.
The reduction of the ketone in bicyclo[3.2.0]heptenone systems to the corresponding bicyclic alcohol is a common and important transformation. The stereoselectivity of this reduction is of particular interest, as it can lead to the formation of either the endo or exo alcohol, which are valuable chiral building blocks for the synthesis of natural products and pharmaceuticals.
The stereochemical outcome of the reduction is highly dependent on the reducing agent employed. Bulky hydride reagents, such as L-Selectride, tend to approach the carbonyl group from the less sterically hindered exo face of the molecule, resulting in the preferential formation of the endo-alcohol. In contrast, less sterically demanding reagents like sodium borohydride may exhibit lower selectivity, yielding a mixture of both endo and exo isomers. Enzymatic reductions, for instance using Baker's yeast, have also been employed and can offer high levels of enantioselectivity.
While specific data for the reduction of this compound is not extensively reported in the reviewed literature, studies on closely related substituted bicyclo[3.2.0]hept-3-en-6-ones provide valuable insights into the expected reactivity. For example, the reduction of various methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones has been shown to yield the corresponding endo-alcohols with high stereoselectivity. researchgate.net
Table 1: Stereoselective Reduction of Bicyclo[3.2.0]heptenone Analogs
| Substrate | Reducing Agent | Major Product | Stereoselectivity | Reference |
| Bicyclo[3.2.0]hept-6-en-3-one | L-Selectride | endo-Bicyclo[3.2.0]hept-6-en-3-ol | High endo selectivity | arkat-usa.org |
| Bicyclo[3.2.0]hept-6-en-3-one | Lithium aluminum hydride | endo-Bicyclo[3.2.0]hept-6-en-3-ol | 9:1 (endo:exo) | arkat-usa.org |
| Methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones | Not specified | endo-Bicyclo[3.2.0]hept-3-en-6-ols | High endo selectivity | researchgate.net |
The Baeyer-Villiger oxidation is a powerful reaction for the conversion of ketones into esters, or in the case of cyclic ketones, into lactones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through enzymatic methods. wikipedia.org
In the context of bicyclo[3.2.0]heptenones, the Baeyer-Villiger oxidation leads to the formation of bicyclic lactones, which are valuable intermediates in organic synthesis. The regioselectivity of the oxygen insertion is a key aspect of this reaction. For unsymmetrical ketones, the oxygen atom is generally inserted on the more substituted side of the carbonyl group.
Enzymatic Baeyer-Villiger oxidations, employing Baeyer-Villiger monooxygenases (BVMOs), have gained significant attention due to their often high regio- and enantioselectivity under mild reaction conditions. wikipedia.org Studies on substituted bicyclo[3.2.0]heptanones have shown that enzymes like those from Acinetobacter and Pseudomonas species can catalyze the oxidation to γ-lactones with varying degrees of enantioselectivity depending on the substitution pattern. rsc.org For instance, the enzymatic oxidation of certain bicyclo[3.2.0]heptanones can yield products with very high optical purity. rsc.org
The Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-3-en-6-one intermediates is a key step in the synthesis of 3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-ones, which are important starting materials for various natural products. researchgate.net
Table 2: Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptenone Systems
| Substrate | Reagent/Enzyme | Product | Key Findings | Reference |
| Cyclic Ketones | Peroxyacids (e.g., m-CPBA) | Lactones | General method for lactone synthesis. wikipedia.org | wikipedia.org |
| Substituted Bicyclo[3.2.0]heptanones | Acinetobacter sp. NCIB 9871, Pseudomonas sp. NCIB 9872 | γ-Lactones | Enantioselectivity is dependent on the substitution pattern. rsc.org | rsc.org |
| Bicyclo[3.2.0]hept-3-en-6-one intermediates | Peroxyacid | 3,3a,4,6a-Tetrahydro-2H-cyclopenta[b]furan-2-ones | Efficient route to important synthetic intermediates. researchgate.net | researchgate.net |
| 7-exo-Methyl-7-endo-phenylbicyclo[3.2.0]hept-2-en-6-one | Cunninghamella echinulata NRRL 3655 | Hydroxylactone | One-pot Baeyer-Villiger and allylic oxidation. rsc.org | rsc.org |
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic compounds. The synthesis of the this compound scaffold itself is often achieved through an intramolecular [2+2] cycloaddition of a vinylketene intermediate. google.comorgsyn.org This type of reaction highlights the propensity of appropriately substituted precursors to form the strained bicyclo[3.2.0]heptenone core. acs.org
While the primary focus of the literature is on the synthesis of the bicyclic system via intramolecular cycloadditions, the external double bond of the formed this compound could potentially participate in further cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, with suitable reaction partners. However, specific examples of such reactions involving this compound as the dienophile or dipolarophile are not well-documented in the reviewed sources. The steric hindrance from the ethyl group and the inherent strain of the bicyclic system may influence the feasibility and stereochemical outcome of such reactions.
The double bond in bicyclo[3.2.0]heptenone systems can undergo electrophilic addition reactions. For example, the electrophilic bromination of the parent compound, bicyclo[3.2.0]hept-2-en-6-one, proceeds with high stereospecificity. The reaction yields the corresponding 2-exo-bromo-3-endo-substituted bicycloheptanones, which is attributed to the preferential formation of the intermediate bromonium ion on the less hindered exo face of the cyclopentene ring. This provides a strong indication of the expected stereochemical outcome for similar reactions with this compound.
Radical additions to the double bond are also plausible. For instance, the addition of HBr in the presence of peroxides would be expected to proceed via a radical mechanism, leading to the anti-Markovnikov product. However, specific studies detailing the radical addition reactions of this compound are not prevalent in the surveyed literature.
Ring Expansion Reactions of Related Bicyclo[3.2.0]heptane Systems
The bicyclo[3.2.0]heptane framework, characterized by its fused five- and four-membered rings, is a versatile intermediate in organic synthesis. The inherent ring strain in the cyclobutane (B1203170) portion of the molecule makes it susceptible to various ring expansion reactions, providing access to larger bicyclic systems. These transformations are often driven by the release of ring strain.
One of the most common ring expansion reactions for bicyclo[3.2.0]heptan-6-ones is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone. The regioselectivity of this oxidation is influenced by the migratory aptitude of the adjacent carbon atoms. For bicyclo[3.2.0]heptan-6-one derivatives, this typically results in the formation of a bicyclo[3.3.0]octane lactone system. For instance, the treatment of spiro[bicyclo[3.2.0]heptane-2,2'- purechemistry.orgchemca.indioxolan]-6-one with a peroxy acid like meta-chloroperoxybenzoic acid (MCPBA) leads to the corresponding lactone in high yield arkat-usa.org. This approach is a key step in the synthesis of various natural products, including prostanoids and jasmonoids arkat-usa.org.
Acid-catalyzed rearrangements also serve as a pathway for the ring expansion of bicyclo[3.2.0]heptane systems. In the presence of strong acids, such as fluorosulfuric acid or 96% sulfuric acid, bicyclo[3.2.0]heptan-6-one can undergo a two-carbon ring expansion to yield cycloheptenone derivatives cdnsciencepub.com. This transformation provides a valuable route to seven-membered ring systems, which are prevalent in many natural products.
Furthermore, reactions involving diazomethane have been utilized for the ring expansion of bicyclo[3.2.0]heptenones google.com. This method typically involves the addition of diazomethane to the carbonyl group, followed by a rearrangement that expands the ring by one carbon, leading to a bicyclo[4.2.0]octanone system.
The following table summarizes representative ring expansion reactions of bicyclo[3.2.0]heptane systems:
| Starting Material | Reagents and Conditions | Major Product(s) | Reaction Type | Reference |
| Spiro[bicyclo[3.2.0]heptane-2,2'- purechemistry.orgchemca.indioxolan]-6-one | m-CPBA, CH2Cl2 | Bicyclo[3.3.0]octane lactone derivative | Baeyer-Villiger Oxidation | arkat-usa.org |
| Bicyclo[3.2.0]heptan-6-one | FSO3H or 96% H2SO4 | Cycloheptenone derivatives | Acid-Catalyzed Rearrangement | cdnsciencepub.com |
| Bicyclo[3.2.0]hept-2-en-6-one | Diazomethane | Bicyclo[4.2.0]oct-2-en-7-one | Ring expansion with diazomethane | google.com |
| 6-(1-Methylethylidene)-bicyclo[3.2.0]heptanes | HBr/HOAc in polar solvents | 2-Bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane | Ring Expansion | researchgate.net |
Mechanistic Studies of Key Synthetic Transformations
The synthesis of this compound and related compounds often involves an intramolecular [2+2] cycloaddition of an unsaturated ketene intermediate. This process is a key step in a general method for preparing various bicyclo[3.2.0]hept-3-en-6-ones orgsyn.org. The reaction is typically initiated by treating a 3-hydroxy-6-alkenoic acid with acetic anhydride (B1165640) and potassium acetate. This generates a mixed anhydride which, upon heating, eliminates acetic acid to form an α,β-unsaturated ketene. This ketene intermediate then undergoes a thermal, intramolecular [2+2] cycloaddition between the ketene C=C double bond and the alkene C=C double bond to furnish the bicyclo[3.2.0]hept-3-en-6-one skeleton orgsyn.org. The stereoselectivity of this cycloaddition is often high, leading to the thermodynamically more stable isomer orgsyn.org.
Photochemical [2+2] cycloadditions are also a cornerstone in the synthesis of the bicyclo[3.2.0]heptane framework. For instance, the irradiation of polysubstituted 2,6-cycloheptadien-1-ones can lead to the formation of bicyclo[3.2.0]hept-3-en-2-ones oup.com. Mechanistic studies involving sensitization and quenching experiments have shown that this transformation proceeds through a triplet excited state oup.com. A zwitterionic intermediate is proposed to be involved, which then undergoes a symmetry-allowed purechemistry.org sigmatropic shift to yield the bicyclo[3.2.0]hept-3-en-2-one product oup.com.
Mechanistic insights into the rearrangements of the bicyclo[3.2.0]heptane core have also been gained through computational studies. Density functional theory (DFT) calculations have been employed to investigate the interconversions of various bicyclo[3.2.0] isomers on the C7H6 potential energy surface nih.gov. These studies have helped to elucidate the reaction pathways and transition states for processes such as ring opening and sigmatropic shifts, providing a deeper understanding of the stability and reactivity of these systems nih.gov. For example, such calculations have shown that bicyclo[3.2.0]hepta-3,6-diene-2-ylidene readily undergoes ring opening to cycloheptatetraene with a low activation barrier nih.gov.
The stability of bicyclic systems is also governed by Bredt's rule, which states that a double bond cannot be placed at a bridgehead position of a bicyclic system if it creates a ring with less than eight atoms, due to the significant steric strain that would be introduced purechemistry.orgchemca.in. This principle is crucial in predicting the outcome of elimination reactions and rearrangements in bicyclo[3.2.0]heptane systems, as the formation of a bridgehead double bond in such a small bicyclic framework is highly unfavorable chemca.in.
Strategic Applications of 3 Ethylbicyclo 3.2.0 Hept 3 En 6 One in Complex Molecule Synthesis
Precursor in Natural Product Total Synthesis
The bicyclo[3.2.0]heptenone core is a recognized synthon for a variety of natural products. The general strategy involves the manipulation of the bicyclic system, often through ring-opening, ring-expansion, or functional group interconversions, to generate key intermediates for the target molecules.
Grandisol and Lineatin Syntheses
While efficient and stereoselective total syntheses of the insect pheromones Grandisol and Lineatin have been developed utilizing a bicyclo[3.2.0]hept-3-en-6-one approach, the literature predominantly details the use of the 1,4-dimethyl substituted analog as the pivotal intermediate. researchgate.net The general methodology leverages the bicyclic ketone to construct the characteristic cyclobutane (B1203170) ring present in these natural products. orgsyn.org At present, specific synthetic routes to Grandisol and Lineatin commencing from 3-Ethylbicyclo[3.2.0]hept-3-en-6-one are not extensively documented in scientific literature.
Filifolone Synthesis
The synthesis of Filifolone, a sesquiterpene natural product, has also been achieved through a strategy involving a bicyclo[3.2.0]hept-3-en-6-one derivative. orgsyn.orgresearchgate.net This approach typically involves the geminal dimethylation of a bicyclic precursor. researchgate.netresearchgate.net Published synthetic routes for Filifolone highlight the use of methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones, and the specific application of this compound in this context is not explicitly detailed. orgsyn.orgresearchgate.netresearchgate.net
Intermediates for Polycyclic Sesquiterpenes
The bicyclo[3.2.0]hept-3-en-6-one skeleton is a valuable starting point for the synthesis of linear condensed triquinane sesquiterpenes. researchgate.net The Baeyer-Villiger oxidation of these bicyclic ketones provides 3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-ones, which are crucial intermediates in the synthesis of sesquiterpenes such as hirsutene, δ²-capnellene, hypnophilin, and coriolin. orgsyn.org While this is a well-established synthetic strategy, the primary examples in the literature utilize methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones. orgsyn.org
Stereoselective Prostanoid Synthesis
The synthesis of prostaglandins, a class of physiologically active lipid compounds, has been accomplished using a bicyclo[3.2.0]hept-3-en-6-one approach. nih.gov This methodology allows for the stereoselective construction of the substituted cyclopentane (B165970) core of prostanoids. researchgate.netnih.gov The key step often involves a Baeyer-Villiger oxidation of the bicyclic ketone to form a lactone, which serves as a precursor to prostaglandin (B15479496) intermediates like the Corey lactone. researchgate.net The reported syntheses, however, have primarily utilized other substituted bicyclo[3.2.0]hept-3-en-6-ones, and the direct application of this compound is not a central focus of the available literature. researchgate.netnih.gov
Intermediate in the Synthesis of Functionally Active Bicyclic Derivatives
Beyond natural product synthesis, this compound has a documented role as a key intermediate in the preparation of pharmacologically active compounds.
Precursors to Bicyclic γ-Amino Tetrazole Scaffolds
A significant application of this compound is as an intermediate in the synthesis of bicyclic γ-amino tetrazole derivatives. google.com These compounds are of interest for their potential therapeutic applications, including the treatment of neuropathic pain and other central nervous system disorders. google.com
The synthesis involves the use of a specific enantiomer, (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one, which is then elaborated into the target tetrazole derivative. google.com A key step in this process is the reaction of the bicyclic ketone with diethyl cyanomethylphosphonate in the presence of a base like potassium tert-butoxide. google.com This reaction forms a crucial carbon-carbon bond and sets the stage for the subsequent formation of the amino and tetrazole functionalities. The enantiomeric purity of the starting bicyclic ketone is critical for the stereochemistry of the final active pharmaceutical ingredient. google.com Processes for the separation of the enantiomers of this compound have been developed to ensure access to the desired stereoisomer with high enantiomeric excess. google.com
Role in the Generation of α2δ Ligand Motifs
This compound serves as a critical chiral building block in the synthesis of complex bicyclic γ-amino acid derivatives that exhibit high-affinity binding to the α2δ subunit of voltage-gated calcium channels. google.com These channels are implicated in various neurological conditions, and ligands that modulate their activity are valuable therapeutic agents, particularly for neuropathic pain. google.comnih.gov The rigid bicyclo[3.2.0]heptene framework of the molecule provides a well-defined three-dimensional structure that is essential for precise molecular recognition at the α2δ receptor site.
A prominent example of its application is in the synthesis of Mirogabalin, a novel α2δ ligand developed for treating pain associated with diabetic peripheral neuropathy and postherpetic neuralgia. nih.govsigmaaldrich.com The synthesis utilizes the enantiomerically pure form of this compound, specifically the (1R,5S) enantiomer, to construct the core structure of Mirogabalin. google.comgoogle.com The process involves the stereoselective transformation of the ketone, which ultimately leads to the final γ-amino acid structure with the required stereochemistry for potent biological activity. google.com
The separation of the racemic mixture of this compound is a key step, often achieved through methods like enzymatic resolution or by forming diastereomeric derivatives. google.com For instance, a process has been developed that involves reacting the racemic mixture with a basic heterocyclic-aldehyde in the presence of an optically active amine. This reaction selectively consumes one enantiomer, allowing the desired (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one to be isolated with high enantiomeric excess (≥98% ee) through acid extraction techniques. google.comgoogle.com This enantiomerically enriched intermediate is then advanced through several synthetic steps to yield the final α2δ ligand. google.com
| Parameter | Description | Reference |
| Target Molecule | Mirogabalin ([(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid) | sigmaaldrich.com |
| Precursor | (1R,5S)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one | google.com |
| Biological Target | α2δ subunit of voltage-gated calcium channels | google.comnih.gov |
| Therapeutic Area | Neuropathic Pain | nih.gov |
| Key Synthetic Step | Enantiomeric resolution of racemic this compound | google.comgoogle.com |
| Achieved Purity | ≥98% enantiomeric excess (ee) | google.com |
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
The rigid bicyclo[3.2.0]heptane skeleton, derived from this compound, presents a valuable scaffold for the development of novel chiral ligands used in asymmetric catalysis. The stereochemically defined framework allows for the precise positioning of coordinating functional groups, which is crucial for achieving high levels of stereocontrol in metal-catalyzed reactions.
Research into the broader class of bicyclo[3.2.0]hept-3-en-6-ones has demonstrated their conversion into chiral 1,3-diols in an efficient and stereoselective manner. researchgate.netresearchgate.net These bicyclic diols possess a chiral, rigid backbone that makes them highly suitable as nonracemic precursors for bidentate ligands. researchgate.netresearchgate.net By analogy, this compound can be stereoselectively reduced and further functionalized to generate a family of chiral diols and other derivatives. These derivatives can then be elaborated into ligands such as chiral phosphines, amines, or N-heterocyclic carbenes. The ethyl group at the 3-position can also influence the steric and electronic properties of the resulting ligand, potentially fine-tuning its catalytic activity and selectivity.
The synthesis of these ligands typically begins with the enantioselective reduction of the ketone functionality in this compound. Subsequent modifications can introduce coordinating atoms (e.g., phosphorus, nitrogen, oxygen) at specific positions on the bicyclic frame. The rigidity of the scaffold helps to minimize conformational flexibility, creating a well-defined chiral pocket around the metal center, thereby enabling high enantioselectivity in various transformations like hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
| Scaffold | Potential Ligand Type | Key Structural Feature | Potential Application |
| Bicyclo[3.2.0]heptane | Chiral Diols | Rigid 1,3-diol backbone | Precursors for bidentate ligands |
| Bicyclo[3.2.0]heptane | Chiral Phosphines | Stereodefined phosphorus centers | Asymmetric Hydrogenation |
| Bicyclo[3.2.0]heptane | Chiral Amines | Constrained nitrogen geometry | Asymmetric Transfer Hydrogenation |
Applications in Polymer Chemistry via Ring-Opening Metathesis Polymerization
The bicyclo[3.2.0]heptene core of this compound contains a strained cyclobutene (B1205218) ring, making it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). arkat-usa.org ROMP is a powerful polymerization technique that utilizes the relief of ring strain in cyclic olefins to drive the formation of long-chain polymers with controlled architectures and functionalities. arkat-usa.org This method is known for its tolerance to a wide range of functional groups, allowing for the synthesis of highly functionalized and structurally diverse polymeric materials. arkat-usa.org
The use of this compound as a monomer in ROMP would result in polymers containing a repeating unit that incorporates the bicyclic structure. The ketone and ethyl functionalities originally present in the monomer would be preserved as pendant groups along the polymer backbone. These functional groups can be utilized for post-polymerization modification, enabling the synthesis of graft copolymers or materials with specific properties, such as tailored solubility, thermal stability, or chemical reactivity.
Furthermore, by using enantiomerically pure forms of the monomer, it is possible to synthesize polymers with specific tacticity (stereochemical arrangement of the pendant groups). arkat-usa.org The stereochemistry of the monomer can direct the stereochemical outcome of the polymerization, leading to isotactic, syndiotactic, or atactic polymers, which can have vastly different macroscopic properties. The rigid nature of the bicyclic repeating unit can also impart unique characteristics to the polymer, such as a high glass transition temperature and enhanced mechanical strength.
| Monomer | Polymerization Method | Driving Force | Resulting Polymer Feature | Potential Advantage |
| This compound | Ring-Opening Metathesis Polymerization (ROMP) | Ring Strain Relief | Pendant ketone and ethyl groups | Post-polymerization functionalization |
| Enantiopure Monomer | ROMP | Ring Strain Relief | Controlled Tacticity | Tailored material properties (e.g., thermal, mechanical) |
Spectroscopic and Computational Characterization of 3 Ethylbicyclo 3.2.0 Hept 3 En 6 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For 3-Ethylbicyclo[3.2.0]hept-3-en-6-one, ¹H NMR spectroscopy provides crucial information about the number of different types of protons and their connectivity.
Detailed ¹H NMR data has been reported for the enantiomerically enriched (1R, 5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one. google.com The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, shows distinct signals that correspond to the different protons in the molecule. The integration of these signals can also be used to confirm the enantiomeric excess of a sample. google.com
A key feature in the ¹H NMR spectrum is the signal for the olefinic proton, which appears as a multiplet at δ 5.21 ppm. google.com The protons of the ethyl group give rise to a quartet at δ 2.13 ppm (for the CH₂) and a triplet at δ 1.06 ppm (for the CH₃), with a coupling constant of J = 7.4 Hz, which is characteristic of a freely rotating ethyl group. google.com The remaining protons on the bicyclic ring system appear as multiplets in the region of δ 2.25-4.23 ppm. google.com
Table 1: ¹H NMR Spectroscopic Data for (1R, 5S)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.21 | m | 1H | Olefinic CH |
| 4.23-4.14 | m | 1H | Ring CH |
| 3.30-3.12 | m | 1H | Ring CH |
| 2.85-2.70 | m | 3H | Ring CH and CH₂ |
| 2.38-2.25 | m | 1H | Ring CH |
| 2.13 | q, J = 7.4 Hz | 2H | Ethyl CH₂ |
| 1.06 | t, J = 7.4 Hz | 3H | Ethyl CH₃ |
| Data from a patent describing the separation of enantiomers of the title compound. google.com |
Mass Spectrometry (MS) for Purity and Identity Confirmation
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and can also be used to assess its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful hyphenated technique for the analysis of volatile compounds like this compound.
The molecular formula of this compound is C₉H₁₂O, which corresponds to a molecular weight of 136.19 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 136.
While detailed fragmentation patterns for this specific molecule are not widely published in academic literature, GC-MS analysis has been used to confirm the identity and purity of this compound in synthetic procedures. google.com The retention time in the gas chromatogram provides a measure of the compound's volatility and interaction with the column's stationary phase, while the mass spectrum serves as a molecular fingerprint for confirmation.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the ketone.
For the closely related compound, 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, a strong absorption band is observed at 1770 cm⁻¹. This absorption is characteristic of a five-membered ring ketone (cyclopentanone), which typically has a higher stretching frequency than a six-membered ring or acyclic ketone due to increased ring strain. It is expected that this compound would exhibit a similarly strong absorption in this region. Commercial suppliers of (1R,5S)-3-ethyl-Bicyclo[3.2.0]hept-3-en-6-one note that the IR spectrum of their sample should be identical to that of a reference standard. echemi.com
Other expected absorptions in the IR spectrum would include C-H stretching vibrations for the alkyl and alkenyl groups (typically in the 2850-3100 cm⁻¹ region) and a C=C stretching vibration for the double bond within the five-membered ring (around 1650 cm⁻¹).
X-ray Crystallography for Absolute Configuration Determination of Derivatives
While obtaining a suitable single crystal of the liquid this compound for X-ray diffraction may be challenging, this technique is invaluable for determining the absolute configuration of its solid derivatives. The absolute stereochemistry of a chiral molecule is crucial for its biological activity and applications in asymmetric synthesis.
Research on the broader class of bicyclo[3.2.0]hept-3-en-6-ones has shown that the absolute configurations of their alcohol derivatives can be determined by single crystal X-ray diffraction analysis. researchgate.net For instance, the enantiomers of bicyclo[3.2.0]hept-3-en-6-endo-ols, which are obtained by the stereoselective reduction of the corresponding ketones, have had their absolute configurations assigned using this method. researchgate.net This is often achieved by first converting the alcohol into a diastereomeric ester with a chiral resolving agent, facilitating both separation and crystallization. researchgate.net
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides insights into the structural and electronic properties of molecules. For this compound, computational methods can be used to predict various physicochemical properties and to understand its reactivity.
Some predicted computational data for (1S,5R)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one include a LogP of 1.9317 and a Topological Polar Surface Area (TPSA) of 17.07 Ų. chemscene.com The LogP value suggests a moderate lipophilicity, while the TPSA is consistent with the presence of a single ketone functional group.
More broadly, theoretical studies have been conducted on the formation of the bicyclo[3.2.0]heptane skeleton, often via intramolecular [2+2] photocycloaddition reactions. These studies help to elucidate the mechanism and stereochemical outcomes of such reactions. Computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states and intermediates involved in the synthesis of this ring system, providing a deeper understanding of the factors that control the stereoselectivity of the reaction.
Emerging Research Avenues and Future Perspectives
Development of Novel Stereoselective Synthetic Routes
The biological activity of molecules often depends on their specific stereochemistry. Consequently, the development of synthetic routes that provide precise control over the three-dimensional arrangement of atoms is of paramount importance. For 3-Ethylbicyclo[3.2.0]hept-3-en-6-one, which possesses chiral centers, the focus of ongoing research is to establish efficient and highly stereoselective synthetic methodologies.
Current strategies for the synthesis of the racemic form of this compound often involve an intramolecular [2+2] cycloaddition reaction of a precursor molecule. nih.govgoogleapis.com One patented method details the synthesis starting from 4-Ethyl-3-hydroxyhept-6-enoic acid, which undergoes cyclization in the presence of acetic anhydride (B1165640) and potassium acetate. chemicalbook.com
To obtain enantiomerically pure forms of this compound, several approaches are being investigated:
Kinetic Resolution: A notable advancement in obtaining the enantiomerically pure (1R,5S) isomer involves a kinetic resolution process. A racemic mixture of this compound is reacted with a basic heterocyclic-aldehyde compound in the presence of an optically active amine. This process selectively reacts with one enantiomer, allowing for the isolation of the desired unreacted enantiomer with a high enantiomeric excess of up to 98%. google.comgoogle.com
Asymmetric Cycloaddition Reactions: Researchers are actively exploring catalytic asymmetric [2+2] photocycloaddition reactions to construct the bicyclo[3.2.0]heptane core enantioselectively. nih.gov These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the cycloaddition, offering a more direct route to enantiopure products.
Chemoenzymatic Methods: The use of enzymes in organic synthesis provides a powerful tool for achieving high stereoselectivity. Chemoenzymatic approaches, such as the enzymatic resolution of intermediates or the enantioselective hydrolysis of related lactams, are being explored to produce optically active bicyclo[3.2.0]heptenone derivatives. rsc.org
Table 1: Comparison of Stereoselective Synthetic Strategies for Bicyclo[3.2.0]heptenone Derivatives
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | High enantiomeric excess of the unreacted enantiomer. |
| Asymmetric Cycloaddition | Use of chiral catalysts or auxiliaries to control stereochemistry during ring formation. | Direct synthesis of enantiomerically enriched product. |
| Chemoenzymatic Methods | Utilization of enzymes for stereoselective transformations. | High enantioselectivity under mild reaction conditions. |
Exploration of New Reactivity Modes and Synthetic Applications
The unique structural features of this compound offer a rich landscape for exploring novel chemical transformations and their application in the synthesis of valuable molecules.
The most prominent synthetic application of this compound is as a key intermediate in the synthesis of Mirogabalin. nih.govnewdrugapprovals.org Mirogabalin is a pharmaceutical agent used for the treatment of neuropathic pain and functions as a ligand for the α2δ subunit of voltage-gated calcium channels. nih.gov The synthesis of Mirogabalin from (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one involves a Horner-Wadsworth-Emmons reaction at the carbonyl group, followed by a series of transformations to introduce the aminomethyl and acetic acid moieties. google.comgoogle.com
Beyond this established application, researchers are investigating other reactivity modes of the bicyclo[3.2.0]heptenone scaffold:
Cycloaddition Reactions: The strained double bond in the five-membered ring can potentially participate in various cycloaddition reactions, providing access to more complex polycyclic systems.
Ring-Opening and Rearrangement Reactions: The strained four-membered ring is susceptible to ring-opening or rearrangement reactions under thermal, photochemical, or acidic conditions. researchgate.net Such transformations could lead to the formation of novel carbocyclic and heterocyclic frameworks.
Organocatalytic Transformations: The application of organocatalysis to activate the ketone or the enone system could unlock new, stereoselective functionalization pathways.
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new reactions. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for these investigations.
DFT calculations have been employed to study the mechanism of formation of the bicyclo[3.2.0]heptenone ring system via intramolecular [2+2] photocycloaddition reactions. nih.gov These studies help to elucidate the nature of the excited states and the transition states involved, providing insights into the factors that control the stereoselectivity of the reaction.
Furthermore, computational studies can be used to predict the reactivity of this compound towards different reagents and to understand the potential energy surfaces of various rearrangement reactions. This knowledge is invaluable for the rational design of new synthetic applications.
Design and Synthesis of New Derivatives for Specialized Organic Chemistry Applications
The rigid bicyclo[3.2.0]heptane skeleton of this compound makes it an attractive scaffold for the design and synthesis of new molecules with specialized functions.
Bioactive Molecules: Building on its role in the synthesis of Mirogabalin, the this compound core can be used as a template for the design of new therapeutic agents. By introducing different substituents and functional groups, medicinal chemists can explore the structure-activity relationships and develop new drug candidates targeting a variety of biological targets. The rigid nature of the scaffold can help in pre-organizing the pharmacophoric groups in a specific orientation for optimal binding to a receptor. nih.gov
Chiral Ligands: The chiral nature of this compound and its derivatives makes them potential precursors for the synthesis of novel chiral ligands for asymmetric catalysis. The rigid backbone can provide a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions.
Functional Materials: The unique three-dimensional structure of the bicyclo[3.2.0]heptane framework could be incorporated into polymers or other materials to impart specific properties. For example, polymers derived from chiral bicyclic monomers can exhibit interesting chiroptical properties.
Q & A
Q. What are the common synthetic routes for 3-Ethylbicyclo[3.2.0]hept-3-en-6-one, and how are they optimized for yield?
The synthesis of this compound often involves cycloaddition or ring-expansion strategies. A notable method uses racemic starting materials subjected to asymmetric catalysis or enzymatic resolution to isolate enantiomers. For instance, a reductase (E039) and β-NAD+ in a phosphate buffer system can achieve 97.7% enantiomeric excess (ee) for the (1R,5S)-enantiomer . Process optimization includes flow chemistry to reduce costs and improve scalability, as demonstrated in the development of (-)-enantiomer intermediates for neuropathic pain drug candidates . Key parameters include temperature control (5–15°C), solvent selection (toluene/water partitioning), and catalyst recycling .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on NMR (1H and 13C) and GC-MS analysis. For example:
- 1H NMR (CDCl₃): Peaks at δ 1.79–2.87 ppm correspond to methyl and bridgehead protons, while δ 5.33–5.42 ppm indicates the enone system .
- GC conditions : Cyclosil-B column (He carrier, 1.5 mL/min) resolves (1R,5S) and (1S,5R) enantiomers at 8.2 min and 9.5 min, respectively .
- MS : Molecular ion [M⁺] at m/z 136.19 (C₉H₁₂O) confirms the molecular formula .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of this compound?
Enantioselective synthesis employs biocatalytic resolution or chiral auxiliaries . A Daicel Corp. reductase (E039) with β-NAD+ in a phosphate buffer (pH 7) achieves 97.7% ee for the (1R,5S)-enantiomer. Critical steps include:
- Substrate loading : 0.743 mol scale with 6 wt% enzyme .
- Acid-base partitioning : Post-reaction extraction with 2 M HCl removes impurities, while NaHCO₃ washes stabilize the product .
- Distillation : Low-pressure (2.8–3.0 kPa) distillation at 102–104°C minimizes racemization .
Alternative methods use D-mandelic acid for diastereomeric crystallization, achieving 99.1% diastereomeric excess (de) in tert-butyl derivatives .
Q. What computational methods predict the physicochemical properties of this compound?
Density Functional Theory (DFT) and software like Advanced Chemistry Development (ACD/Labs) calculate:
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
The compound is a precursor to γ-amino tetrazole derivatives , such as neuropathic pain drug candidates. Key steps include:
- Aldol condensation : tert-Butyl(dimethoxyphosphoryl)acetate adds to the enone system under basic conditions (KOtBu) .
- Hydrogenation : Pd/C catalysis reduces the ketone to a secondary alcohol, followed by mandelate salt crystallization (99.8% ee) .
- Formulation : Solid dispersions with D-mannitol or cellulose enhance stability in tablet formulations .
Key Methodological Insights
- Stereochemical Purity : Use chiral GC or HPLC with cyclodextrin-based columns for rapid ee determination .
- Scale-Up Challenges : Flow chemistry reduces reaction times and improves yield in multi-step syntheses .
- Computational Validation : Pair DFT with experimental DSC (Differential Scanning Calorimetry) to verify melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
